
Sodium tungsten oxide (Na2W2O7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tungsten oxide, with the chemical formula Na2W2O7, is an inorganic compound that belongs to the family of tungsten oxides. It is a white crystalline solid that is soluble in water and is known for its high thermal stability and unique chemical properties. Sodium tungsten oxide is used in various industrial and scientific applications due to its ability to act as a catalyst and its role in the synthesis of other tungsten-based compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tungsten oxide can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows: [ \text{WO}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{W}_2\text{O}_7 + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, sodium tungsten oxide is often produced by the solid-phase synthesis of tungsten trioxide and sodium carbonate. The mixture is heated in a platinum crucible to achieve the desired reaction. This method ensures high purity and yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium tungsten oxide can act as an oxidizing agent in the presence of hydrogen peroxide (H2O2), converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to tungsten metal using hydrogen gas (H2) at high temperatures.
Substitution: Sodium tungsten oxide reacts with hydrochloric acid (HCl) to form tungsten trioxide (WO3) and sodium chloride (NaCl): [ \text{Na}_2\text{W}_2\text{O}_7 + 2\text{HCl} \rightarrow 2\text{WO}_3 + 2\text{NaCl} + \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include tungsten trioxide, tungsten metal, and various tungsten-based compounds .
Applications De Recherche Scientifique
Sodium tungsten oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: It has shown promise as an anti-diabetic agent by enhancing insulin activity and glucose metabolism.
Industry: Sodium tungsten oxide is used in the production of fireproofing fabrics and anti-corrosive agents.
Mécanisme D'action
Sodium tungsten oxide operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .
Comparaison Avec Des Composés Similaires
Sodium tungsten oxide can be compared with other tungsten-based compounds such as:
Tungsten trioxide (WO3): Known for its electrochromic properties and used in smart windows and displays.
Cesium tungsten oxide (Cs0.33WO3): Used in transparent solar filters due to its ability to shield near-infrared light.
Lithium tungstate (Li2WO4): Employed in density separation processes and as a catalyst in organic reactions.
Sodium tungsten oxide is unique due to its high thermal stability and versatility as a catalyst in various chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
13721-35-2 |
|---|---|
Formule moléculaire |
Na2O7W-12 |
Poids moléculaire |
341.82 g/mol |
Nom IUPAC |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Na.7O.W/q2*+1;7*-2; |
Clé InChI |
XKBPJRRQHLMCGS-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




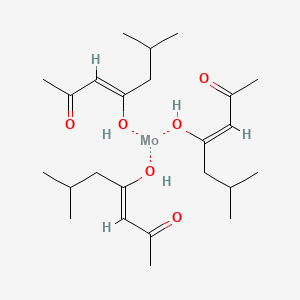
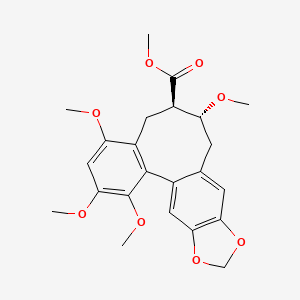

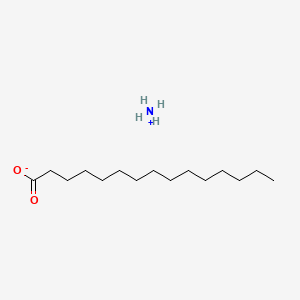
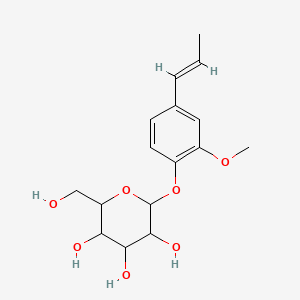





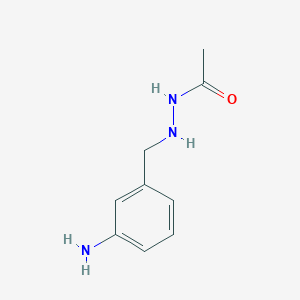
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
